molecular formula C21H21Cl2NO4 B11656595 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11656595
M. Wt: 422.3 g/mol
InChI Key: JJDYWJICNUHZES-UHFFFAOYSA-N
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Description

3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions The process may start with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds like 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.

Medicine

Medically, dihydropyridine derivatives are known for their use in treating cardiovascular diseases. They act as calcium channel blockers, helping to manage conditions like hypertension and angina.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers help to relax blood vessels and reduce blood pressure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a common dihydropyridine core but differ in their substituents, which can influence their pharmacological properties.

Uniqueness

What sets 3,5-Bis(prop-2-en-1-yl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate apart is its specific combination of functional groups. The presence of prop-2-en-1-yl and dichlorophenyl groups may impart unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21Cl2NO4

Molecular Weight

422.3 g/mol

IUPAC Name

bis(prop-2-enyl) 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H21Cl2NO4/c1-5-9-27-20(25)17-12(3)24-13(4)18(21(26)28-10-6-2)19(17)14-7-8-15(22)16(23)11-14/h5-8,11,19,24H,1-2,9-10H2,3-4H3

InChI Key

JJDYWJICNUHZES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC=C

Origin of Product

United States

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